molecular formula C12H9BrO B7836155 3'-Bromo-[1,1'-biphenyl]-3-ol

3'-Bromo-[1,1'-biphenyl]-3-ol

Cat. No.: B7836155
M. Wt: 249.10 g/mol
InChI Key: OVZWOSBQUGTLSU-UHFFFAOYSA-N
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Description

3’-Bromo-[1,1’-biphenyl]-3-ol is an organic compound with the molecular formula C12H9BrO It is a derivative of biphenyl, where a bromine atom is attached to the third carbon of one phenyl ring, and a hydroxyl group is attached to the third carbon of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Bromo-[1,1’-biphenyl]-3-ol can be synthesized through several methods. One common approach involves the bromination of [1,1’-biphenyl]-3-ol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature.

Industrial Production Methods

In industrial settings, the production of 3’-Bromo-[1,1’-biphenyl]-3-ol often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3’-Bromo-[1,1’-biphenyl]-3-one.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in organic solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Various substituted biphenyl derivatives.

    Oxidation: 3’-Bromo-[1,1’-biphenyl]-3-one.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

3’-Bromo-[1,1’-biphenyl]-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3’-Bromo-[1,1’-biphenyl]-3-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-[1,1’-biphenyl]-4-ol: Similar structure but with the hydroxyl group on the fourth carbon.

    3-Bromo-[1,1’-biphenyl]-2-ol: Hydroxyl group on the second carbon.

    3-Bromo-[1,1’-biphenyl]-3-one: Carbonyl group instead of a hydroxyl group.

Uniqueness

3’-Bromo-[1,1’-biphenyl]-3-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-(3-bromophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZWOSBQUGTLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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